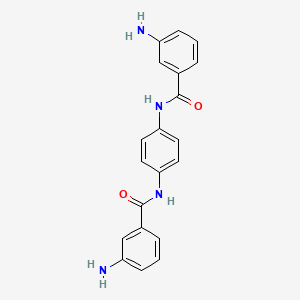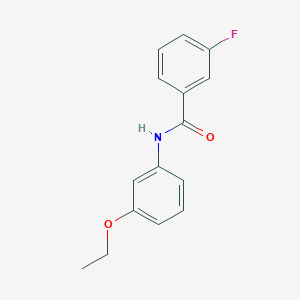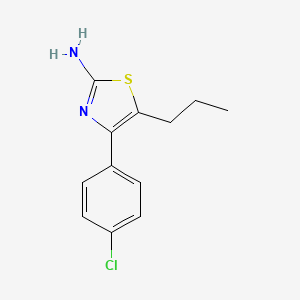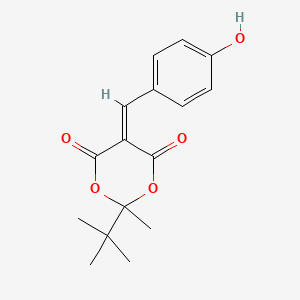![molecular formula C20H24N2O B5793821 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PPA, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a stimulant and is commonly used as a research chemical. PPA is known to have a high affinity for the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. Due to its pharmacological properties, PPA has been the subject of several scientific studies in recent years.
作用机制
The mechanism of action of 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased neurotransmission. This results in the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. This compound also increases heart rate and blood pressure, which can be dangerous at high doses. Additionally, this compound has been shown to have neurotoxic effects on dopaminergic neurons, which may limit its therapeutic potential.
实验室实验的优点和局限性
2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide has several advantages for use in lab experiments. It is a well-established research chemical that can be easily synthesized and obtained. It has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying these neurotransmitter systems. However, this compound also has several limitations. It has been shown to have neurotoxic effects on dopaminergic neurons, which may limit its use in certain experiments. Additionally, its effects on the cardiovascular system can be dangerous at high doses, making it important to use caution when handling this compound in the lab.
未来方向
There are several future directions for research on 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for ADHD. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an antidepressant. Studies have shown that this compound has antidepressant effects in animal models, but further research is needed to determine its potential as a clinical antidepressant. Additionally, further studies are needed to determine the long-term effects of this compound on dopaminergic neurons and the cardiovascular system.
合成方法
2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide can be synthesized through a series of chemical reactions starting from 1-benzylpiperidine. The first step involves the reaction of 1-benzylpiperidine with 4-bromobenzyl chloride to form N-benzyl-4-(1-piperidinylmethyl)benzamide. The second step involves the reaction of N-benzyl-4-(1-piperidinylmethyl)benzamide with phenylacetyl chloride to form this compound. The synthesis method of this compound has been well-established in the literature and can be easily reproduced in the laboratory.
科学研究应用
2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been widely used in scientific research to investigate its pharmacological properties and potential therapeutic applications. One of the main areas of research has been its role in the treatment of attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. Other areas of research include its potential as an antidepressant and its effects on the cardiovascular system.
属性
IUPAC Name |
2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-9-18(10-12-19)16-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKSGKNWKJABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)


![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)


![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

